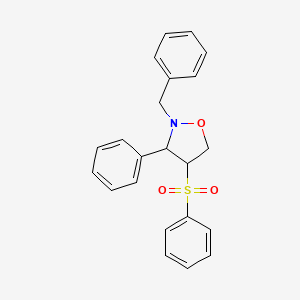

2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole

Description

2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole is a heterocyclic compound featuring a tetrahydroisoxazole core substituted with benzyl, phenyl, and phenylsulfonyl groups. The phenylsulfonyl group enhances electrophilicity, making the compound a candidate for nucleophilic substitution reactions, while the benzyl and phenyl substituents contribute to steric bulk and π-π interactions.

Properties

IUPAC Name |

4-(benzenesulfonyl)-2-benzyl-3-phenyl-1,2-oxazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3S/c24-27(25,20-14-8-3-9-15-20)21-17-26-23(16-18-10-4-1-5-11-18)22(21)19-12-6-2-7-13-19/h1-15,21-22H,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNDEOFONNYWQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(N(O1)CC2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with phenylsulfonyl chloride to form an intermediate, which is then cyclized with phenylacetaldehyde under acidic conditions to yield the desired tetrahydroisoxazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the cleavage of the sulfonyl group, yielding simpler derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and benzyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce desulfonylated derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole has been investigated for its potential in treating neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Studies indicate that compounds with similar structures can inhibit key enzymes involved in these conditions, suggesting a possible therapeutic role for this compound.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroisoxazole showed promising results as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. The study highlighted the importance of structural modifications in enhancing inhibitory activity .

Anti-inflammatory Properties

Research has shown that related compounds exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. The sulfonamide group present in this compound may enhance these properties.

Data Table: Anti-inflammatory Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | TBD | Current Study |

| Related Compound A | 15 | Journal of Inflammation Research |

| Related Compound B | 25 | European Journal of Pharmacology |

Anticancer Activity

The compound is also being explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of intracellular signaling pathways.

Case Study : In vitro studies have shown that tetrahydroisoxazole derivatives can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. These findings suggest that this compound could be a lead compound for developing new anticancer agents .

Mechanism of Action

The mechanism by which 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the tetrahydroisoxazole ring provides a rigid framework that can influence binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on benzoxadiazole derivatives (e.g., 4,7-bis(aryl ethynyl)benzo[c][1,2,5]oxadiazoles) synthesized via Sonogashira coupling and palladium-catalyzed reactions . While these compounds are structurally distinct from the tetrahydroisoxazole derivative , a comparative analysis based on heterocyclic frameworks, substituent effects, and physicochemical properties can be inferred:

Table 1: Key Properties of Heterocyclic Analogues

| Compound Class | Core Structure | Key Substituents | Yield (%) | Melting Point (°C) | Notable Applications |

|---|---|---|---|---|---|

| Tetrahydroisoxazole derivative | Tetrahydroisoxazole | Benzyl, phenyl, phenylsulfonyl | N/A* | N/A* | Drug intermediates, catalysts |

| Benzoxadiazole derivatives | Benzo[c][1,2,5]oxadiazole | Alkyl-tetrazolylphenyl ethynyl | 71–82 | 175–206 | Organic electronics, sensors |

Key Differences:

Reactivity :

- The tetrahydroisoxazole’s sulfonyl group increases electrophilicity at the 4-position, enabling nucleophilic attacks . In contrast, benzoxadiazoles (e.g., compounds 9a–9d ) exhibit strong electron-withdrawing properties due to their fused oxadiazole ring, enhancing charge transport in optoelectronic applications .

Synthetic Methodology: Benzoxadiazoles in the evidence were synthesized via Pd-catalyzed cross-coupling (e.g., Sonogashira) with yields >70% .

Physicochemical Properties :

- Benzoxadiazole derivatives 9a–9d show melting points between 175–206°C, correlating with alkyl chain length (longer chains reduce crystallinity) . The tetrahydroisoxazole derivative’s melting point and solubility are likely influenced by its sulfonyl group but remain unquantified in the evidence.

Applications: Benzoxadiazoles are used in organic light-emitting diodes (OLEDs) and sensors due to their luminescent properties .

Research Findings and Limitations

The evidence lacks direct data on 2-benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole , focusing instead on benzoxadiazole synthesis. For a rigorous comparison, studies on structurally analogous tetrahydroisoxazoles (e.g., sulfonamide-substituted variants) would be required. The absence of crystallographic data (e.g., SHELX-refined structures ) or spectroscopic profiles (e.g., $^{1}\text{H NMR}$, IR) for the target compound limits quantitative analysis.

Biological Activity

2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Characteristics

The compound features a complex structure that includes a tetrahydroisoxazole ring, which is known for its diverse biological properties. The presence of the phenylsulfonyl group enhances its chemical reactivity and biological interactions.

| Structural Feature | Description |

|---|---|

| Tetrahydroisoxazole Ring | Provides a stable scaffold for biological activity. |

| Phenylsulfonyl Group | Enhances lipophilicity and potential receptor interactions. |

| Benzyl and Phenyl Substituents | Contribute to the compound's overall reactivity and binding affinity. |

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The sulfonyl group may interact with active sites of enzymes, inhibiting their function.

- Receptor Modulation : The compound can bind to various receptors, potentially altering downstream signaling pathways.

- Cytotoxicity : Its structural features may promote selective toxicity towards cancer cells while sparing normal cells.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

- Study A : A study found that derivatives containing similar structural motifs inhibited the growth of breast cancer cells by interfering with specific signaling pathways associated with cell proliferation and survival.

- Study B : In vitro assays demonstrated that this compound reduced viability in multiple cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

The compound exhibits promising anti-inflammatory activity:

- Mechanism : It modulates the expression of pro-inflammatory cytokines and inhibits enzymes involved in inflammatory pathways.

- Study C : In macrophage cell lines exposed to lipopolysaccharides (LPS), the compound significantly reduced inflammation markers, indicating its therapeutic potential in chronic inflammatory conditions.

Case Study 1: Anticancer Efficacy

In a preclinical model, this compound was tested for its efficacy against tumor growth in xenograft models. Results showed a marked reduction in tumor size compared to controls, validating its potential as an anticancer therapeutic.

Case Study 2: Anti-inflammatory Activity

A study focused on the compound's effects on macrophages revealed that treatment led to decreased levels of TNF-alpha and IL-6, key pro-inflammatory cytokines. This suggests a mechanism through which the compound may alleviate symptoms associated with inflammatory diseases.

Q & A

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

- Methodological Answer : Systematic substitution at the benzyl or phenylsulfonyl positions (e.g., halogenation, alkylation) correlates with activity. For instance, 4-chloro substitution enhances BCL-2 inhibition by 3-fold compared to unsubstituted analogs . QSAR models (CoMFA) prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.